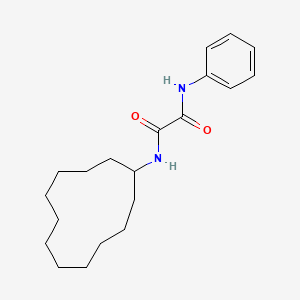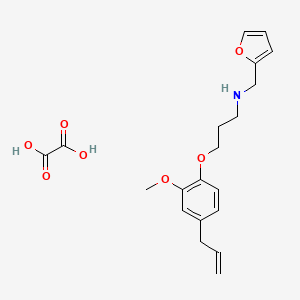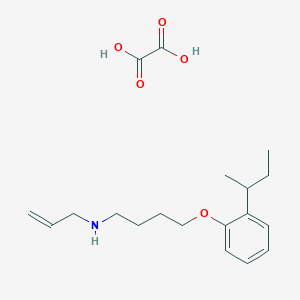![molecular formula C18H26N2O8 B4002952 1-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}piperidine oxalate](/img/structure/B4002952.png)
1-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}piperidine oxalate
Overview
Description
1-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}piperidine oxalate is an organic compound with a complex structure that includes a piperidine ring, an ethoxyethyl chain, and a nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}piperidine oxalate typically involves multiple steps. One common method starts with the preparation of 4-methyl-2-nitrophenol, which is then reacted with ethylene oxide to form 2-(4-methyl-2-nitrophenoxy)ethanol. This intermediate is further reacted with 2-chloroethyl piperidine under basic conditions to yield 1-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}piperidine. Finally, the piperidine derivative is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}piperidine oxalate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The ethoxyethyl chain can participate in nucleophilic substitution reactions.
Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Major Products
Reduction: 1-{2-[2-(4-methyl-2-aminophenoxy)ethoxy]ethyl}piperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-{2-[2-(4-carboxy-2-nitrophenoxy)ethoxy]ethyl}piperidine.
Scientific Research Applications
1-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}piperidine oxalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}piperidine oxalate involves its interaction with specific molecular targets. The nitrophenoxy group may interact with enzymes or receptors, altering their activity. The piperidine ring can also play a role in modulating the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-{2-[2-(4-methyl-2-aminophenoxy)ethoxy]ethyl}piperidine: A reduced form with an amino group instead of a nitro group.
1-{2-[2-(4-carboxy-2-nitrophenoxy)ethoxy]ethyl}piperidine: An oxidized form with a carboxylic acid group.
1-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}morpholine: A similar compound with a morpholine ring instead of a piperidine ring.
Uniqueness
1-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}piperidine oxalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitrophenoxy group and a piperidine ring allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
1-[2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl]piperidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4.C2H2O4/c1-14-5-6-16(15(13-14)18(19)20)22-12-11-21-10-9-17-7-3-2-4-8-17;3-1(4)2(5)6/h5-6,13H,2-4,7-12H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJUDRMOHFMQHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCN2CCCCC2)[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-4-[4-(3-methyl-5-propan-2-ylphenoxy)butyl]piperazine;oxalic acid](/img/structure/B4002879.png)

![oxalic acid;N'-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine](/img/structure/B4002887.png)
![N-[3-(2-butan-2-ylphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B4002890.png)

![N-[3-(4-chloro-2-prop-2-enylphenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4002902.png)
![N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4002908.png)
![8-(diphenylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B4002915.png)
![4-[4-(2-Bromo-4-chlorophenoxy)butyl]morpholine;oxalic acid](/img/structure/B4002923.png)
![4-Methyl-1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4002930.png)

![methyl {4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}carbamate](/img/structure/B4002964.png)
![[4-(3-bromophenoxy)butyl]isopropylamine oxalate](/img/structure/B4002970.png)

